molecular formula C24H17ClN4O3S B289959 ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

Cat. No.: B289959
M. Wt: 476.9 g/mol
InChI Key: DINXNRUIBPPKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is a complex heterocyclic compound It features a unique structure that combines multiple aromatic rings and heteroatoms, making it a subject of interest in various fields of scientific research

Preparation Methods

The synthesis of Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves several steps:

    Cyclization Reactions: The core structure is typically formed through cyclization reactions involving appropriate precursors. For example, starting materials such as 4-chlorophenyl acetic acid and 3-phenyl-2-thioxo-4-thiazolidinone can undergo cyclization under specific conditions to form the thieno[3,2-d][1,2,3]triazine core.

    Esterification: The carboxylate group is introduced through esterification reactions, where the intermediate compound is reacted with ethanol in the presence of a catalyst.

    Substitution Reactions: Various substituents, such as the 4-chlorophenyl and 3-phenyl groups, are introduced through substitution reactions using appropriate reagents and conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent for various diseases.

    Chemical Research: The compound’s reactivity and stability make it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: Its derivatives are explored for use in materials science, such as in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication.

    Pathways Involved: The compound can affect various cellular pathways, such as apoptosis (programmed cell death), cell cycle regulation, and signal transduction pathways. By modulating these pathways, it can exert therapeutic effects.

Comparison with Similar Compounds

Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate can be compared with other similar compounds:

    Similar Compounds: Compounds such as 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine and 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxamide share similar core structures but differ in their substituents.

    Uniqueness: The presence of the ethyl ester group in Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate provides unique chemical properties, such as increased lipophilicity and potential for ester hydrolysis, which can influence its biological activity and pharmacokinetics.

Properties

Molecular Formula

C24H17ClN4O3S

Molecular Weight

476.9 g/mol

IUPAC Name

ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

InChI

InChI=1S/C24H17ClN4O3S/c1-3-32-24(31)17-13(2)26-22-19(18(17)14-9-11-15(25)12-10-14)20-21(33-22)23(30)29(28-27-20)16-7-5-4-6-8-16/h4-12H,3H2,1-2H3

InChI Key

DINXNRUIBPPKTL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)N(N=N4)C5=CC=CC=C5)C

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)N(N=N4)C5=CC=CC=C5)C

Origin of Product

United States

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